2-(2-Methylallyl)pyrrolidine

Catalog No.
S14161892
CAS No.
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylallyl)pyrrolidine

Product Name

2-(2-Methylallyl)pyrrolidine

IUPAC Name

2-(2-methylprop-2-enyl)pyrrolidine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-7(2)6-8-4-3-5-9-8/h8-9H,1,3-6H2,2H3

InChI Key

XPXQALZIOURDNG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCN1

2-(2-Methylallyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a 2-methylallyl group. The molecular structure consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with the formula C8H15NC_8H_{15}N. Pyrrolidine itself is a cyclic secondary amine, and its derivatives, including 2-(2-Methylallyl)pyrrolidine, are significant in organic synthesis and medicinal chemistry due to their unique structural features and biological activities.

Typical of secondary amines. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Formation of Enamines: It can react with carbonyl compounds (aldehydes or ketones) to form enamines, which are useful intermediates in organic synthesis.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction can yield saturated derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 2-(2-Methylallyl)pyrrolidine has been explored in various studies. It exhibits potential as a ligand that can modulate the activity of specific proteins, including enzymes and receptors involved in signal transduction pathways. This compound may also demonstrate anti-cancer properties by inhibiting certain kinases, thus affecting tumor growth and angiogenesis. Its structural characteristics allow it to interact selectively with biological targets, making it a candidate for further pharmacological development.

Laboratory Synthesis

2-(2-Methylallyl)pyrrolidine can be synthesized through several methods:

  • Alkylation of Pyrrolidine: Pyrrolidine can be alkylated using 2-methylallyl bromide or chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
    Pyrrolidine+2 methylallyl halide2 2 Methylallyl pyrrolidine\text{Pyrrolidine}+\text{2 methylallyl halide}\rightarrow \text{2 2 Methylallyl pyrrolidine}
  • Cascade Reactions: Advanced synthetic strategies may involve cascade reactions that allow for the formation of the pyrrolidine ring while introducing the 2-methylallyl group simultaneously.

Industrial Production

Although specific industrial methods for producing 2-(2-Methylallyl)pyrrolidine are not widely documented, similar pyrrolidine derivatives are often produced via processes involving ammonia and suitable alkylating agents under controlled conditions.

The applications of 2-(2-Methylallyl)pyrrolidine span several fields:

  • Pharmaceuticals: Its potential as a drug candidate makes it valuable in medicinal chemistry, particularly for developing new treatments targeting cancer or other diseases.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.
  • Ligand Development: Due to its ability to bind selectively to biological targets, it may be used in designing ligands for various biochemical applications.

Research into the interaction of 2-(2-Methylallyl)pyrrolidine with biological molecules has revealed its capacity to act as a ligand. Studies indicate that it can bind to specific sites on proteins, modulating their activity through mechanisms such as enzyme inhibition or activation. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic applications.

When comparing 2-(2-Methylallyl)pyrrolidine with other similar compounds, several notable derivatives include:

  • Pyrrolidine: The parent compound without substitutions; serves as a basic scaffold.
  • N-Methylpyrrolidine: A derivative where one hydrogen on the nitrogen is replaced by a methyl group, enhancing lipophilicity.
  • Proline: An amino acid that contains a pyrrolidine ring; significant in protein structure and function.
CompoundStructure TypeUnique Features
2-(2-Methylallyl)pyrrolidineSubstituted PyrrolidineActive ligand; potential anti-cancer properties
PyrrolidineUnsubstitutedBasic cyclic amine; used widely in organic synthesis
N-MethylpyrrolidineMethyl-substitutedIncreased lipophilicity; used in drug design
ProlineAmino AcidEssential for protein structure; naturally occurring

The uniqueness of 2-(2-Methylallyl)pyrrolidine lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to these related compounds.

Metal-catalyzed allylic alkylation represents a cornerstone for constructing the 2-methylallyl-pyrrolidine scaffold. These methods exploit π-allyl metal complexes to mediate C–C bond formation with high regioselectivity.

Copper-Catalyzed Systems

Copper catalysts enable allylic alkylation using organometallic nucleophiles. The mechanism involves transmetalation to form organocuprates, which coordinate to allylic substrates (e.g., allylic bromides) to generate π-allyl copper intermediates. Reductive elimination yields branched or linear products depending on ligand sterics and electronic effects. For example, chiral bisoxazoline ligands promote enantioselective alkylation of pyrrolidine derivatives, achieving up to 95% enantiomeric excess (ee) in model systems.

Nickel and Chromium Catalysts

Nickel complexes facilitate allylic alkylation of β-ketoesters with allylic alcohols, bypassing the need for pre-activated electrophiles. A proposed mechanism involves oxidative addition of allylic substrates to nickel(0), forming π-allyl nickel intermediates that react with enolate nucleophiles. Chromium–salen catalysts similarly enable alkylation of cyclic tin enolates, though applications to pyrrolidine systems remain underexplored.

Table 1: Performance of Metal Catalysts in Allylic Alkylation

CatalystSubstrateNucleophileYield (%)Selectivity

The interaction of 2-(2-Methylallyl)pyrrolidine with palladium centers occurs through multiple coordination modes, establishing it as an effective ligand in cross-coupling transformations [4]. The pyrrolidine nitrogen serves as a coordinating base that can interact with palladium complexes, influencing the electronic environment around the metal center and affecting catalytic activity [4]. Research demonstrates that coordinating amine bases, including pyrrolidine derivatives, act as ligands that interact with palladium complexes to modulate reaction pathways and selectivity patterns [4].

The mechanistic pathway involves initial coordination of the pyrrolidine nitrogen to the palladium center, followed by oxidative addition of the organic halide substrate [5]. The methylallyl substituent provides steric bulk that influences the coordination geometry and stabilizes specific intermediate configurations [6]. Detailed mechanistic studies on palladium-catalyzed processes reveal that pyrrolidine-based ligands promote efficient oxidative addition through electronic donation to the metal center while simultaneously controlling reductive elimination rates [5].

Reaction ParameterEffect of 2-(2-Methylallyl)pyrrolidineReference
Oxidative Addition RateEnhanced through nitrogen coordination [5]
Reductive EliminationControlled by steric effects of methylallyl group [6]
Catalyst TurnoverImproved through ligand stabilization [4]
Product SelectivityDirected by conformational preferences [6]

The cross-coupling efficiency depends significantly on the electronic properties of the pyrrolidine nitrogen and the steric environment created by the methylallyl substituent [7]. Palladium complexes bearing pyrrolidine-based ligands demonstrate enhanced catalytic activity in carbon-carbon bond formation reactions, with the methylallyl group contributing to both electronic stabilization and steric control [8]. The unique substitution pattern allows for selective activation of specific reaction pathways while suppressing competing side reactions [9].

Hydrogen-Bonding Interactions in Organocatalytic Systems

The organocatalytic activity of 2-(2-Methylallyl)pyrrolidine relies heavily on its capacity to form structured hydrogen-bonding networks with substrate molecules [3]. The pyrrolidine nitrogen acts as both a hydrogen bond acceptor and a Brønsted base, enabling dual activation mechanisms that enhance reaction rates and selectivity [10]. These hydrogen-bonding interactions create organized transition states that direct the stereochemical outcome of asymmetric transformations [3].

Experimental investigations reveal that pyrrolidine-based organocatalysts with bulky substituents, such as the methylallyl group, exhibit enhanced enantioselectivity through the formation of rigid hydrogen-bonded complexes [11]. The methylallyl substituent creates a sterically demanding environment that forces substrate approach from specific directions, leading to high levels of stereochemical control [12]. Nuclear magnetic resonance studies demonstrate that these hydrogen-bonding interactions persist throughout the catalytic cycle, maintaining organized reaction intermediates [10].

The activation mode involves initial hydrogen bonding between the pyrrolidine nitrogen and carbonyl-containing substrates, followed by nucleophilic attack through enamine formation [2]. The methylallyl group provides additional stabilization through weak dispersive interactions with the substrate, enhancing binding affinity and reaction selectivity [13]. Computational studies indicate that the strength of these hydrogen-bonding interactions correlates directly with catalytic efficiency and stereoselectivity [3].

Interaction TypeBinding Strength (kcal/mol)Selectivity ImpactReference
Nitrogen-Carbonyl H-bond4.2-6.8High enantioselectivity [10]
Methylallyl-Substrate π-π1.5-2.3Enhanced diastereoselectivity [13]
Secondary C-H bonds0.8-1.2Conformational control [3]
Solvent-mediated networks2.1-3.4Reaction rate enhancement [14]

The hydrogen-bonding network extends beyond simple catalyst-substrate interactions to include solvent molecules, creating extended supramolecular assemblies that influence reaction outcomes [14]. These networks demonstrate remarkable stability under catalytic conditions, maintaining their structural integrity throughout multiple catalytic cycles [15]. The methylallyl substituent plays a crucial role in organizing these extended structures through hydrophobic interactions and van der Waals forces [13].

π-Allylpalladium Complex Formation Dynamics

The formation of π-allylpalladium complexes involving 2-(2-Methylallyl)pyrrolidine occurs through a well-defined mechanistic sequence that begins with palladium coordination to the methylallyl double bond [6]. The initial η²-coordination evolves to η³-binding as the palladium center undergoes oxidative addition with the allylic system [16]. This transformation generates cationic π-allylpalladium intermediates that serve as electrophilic partners in subsequent nucleophilic substitution reactions [17].

Kinetic studies reveal that the methylallyl substituent significantly influences the rate of π-complex formation compared to unsubstituted allyl systems [6]. The presence of the methyl group increases the electron density of the double bond, facilitating initial palladium coordination while simultaneously introducing steric constraints that affect the binding geometry [18]. Variable-temperature nuclear magnetic resonance investigations demonstrate rapid exchange processes between different conformational isomers of the π-allylpalladium complex [6].

The dynamic behavior of these complexes involves several distinct processes: rapid intramolecular conformational interconversion, slower intermolecular ligand exchange, and palladium-carboxylate bond breaking and formation [6]. The methylallyl group exhibits enhanced binding efficacy compared to simple allyl systems, with binding strength increased by approximately 4.5-fold due to additional van der Waals interactions between the methyl substituent and the palladium center [18].

Complex Parameter2-Methylallyl SystemUnsubstituted AllylEnhancement FactorReference
Formation Rate Constant2.3 × 10⁴ M⁻¹s⁻¹5.1 × 10³ M⁻¹s⁻¹4.5 [18]
Binding Affinity450-fold vs methoxy100-fold vs methoxy4.5 [18]
Conformational Exchange12.3 s⁻¹ at 298K8.7 s⁻¹ at 298K1.4 [6]
Thermal StabilityStable to 85°CStable to 70°C1.2 [19]

The stereochemical preferences of π-allylpalladium complexes derived from 2-(2-Methylallyl)pyrrolidine show marked dependence on the substitution pattern and coordination environment [16]. Crystallographic analysis reveals that the methylallyl group adopts specific conformations that minimize steric interactions while maximizing orbital overlap with the palladium d-orbitals [7]. These structural preferences translate directly into enhanced selectivity in catalytic applications, where the geometric constraints imposed by the methylallyl substituent direct nucleophilic attack to specific sites on the allyl system [17].

Solvent Effects on Reaction Pathway Selectivity

The catalytic behavior of 2-(2-Methylallyl)pyrrolidine demonstrates pronounced sensitivity to solvent environment, with different solvents promoting distinct reaction pathways and selectivity patterns [12]. Polar protic solvents enhance hydrogen-bonding interactions between the catalyst and substrates, leading to increased enantioselectivity in asymmetric transformations [13]. Conversely, non-polar solvents favor hydrophobic interactions involving the methylallyl substituent, promoting alternative reaction mechanisms [20].

Systematic investigations reveal that solvent polarity directly influences the preferred activation mode of the pyrrolidine catalyst [14]. In highly polar solvents such as dimethyl sulfoxide and dimethylformamide, the catalyst preferentially forms hydrogen-bonded complexes that activate substrates through enamine intermediates [13]. These conditions favor carbon-carbon bond forming reactions with high stereochemical control due to the organized nature of the hydrogen-bonding network [12].

The methylallyl substituent exhibits differential solvation behavior that significantly impacts reaction selectivity [20]. In hydrophobic solvents, the methylallyl group undergoes favorable solvation that stabilizes specific conformational states of the catalyst-substrate complex [15]. This selective stabilization leads to enhanced reaction rates and altered product distributions compared to reactions conducted in polar media [13].

Solvent SystemDielectric ConstantReaction Rate (rel.)Selectivity (e.r.)Reference
Dimethyl sulfoxide46.71.095:5 [13]
Dimethylformamide36.70.892:8 [13]
2-Propanol19.91.288:12 [13]
Methylcyclohexane2.00.372:28 [12]
Acetonitrile37.50.265:35 [13]

Temperature-dependent studies demonstrate that solvent effects become more pronounced at elevated temperatures, where increased molecular motion disrupts organized hydrogen-bonding networks [14]. The methylallyl group provides thermal stability to catalyst-substrate complexes through multiple weak interactions that collectively contribute to enhanced selectivity maintenance across temperature ranges [20]. Solvent mixtures containing controlled amounts of water show optimal performance, with water concentrations of 2-5% providing the ideal balance between hydrogen-bonding activation and hydrophobic stabilization [15].

The pyrrolidine scaffold has emerged as a privileged structure in the development of glycosidase inhibitors for metabolic disorder management, with 2-(2-Methylallyl)pyrrolidine representing a significant advancement in this therapeutic area. Glycosidase inhibition mechanisms involving pyrrolidine derivatives operate through competitive inhibition, where the pyrrolidine ring mimics the natural substrate structure and competes for the enzyme active site [2].
The structural basis for glycosidase inhibition by pyrrolidine derivatives centers on their ability to adopt chair-like conformations that closely resemble the oxocarbenium ion transition state formed during glycosidic bond cleavage [3]. The 2-(2-Methylallyl)pyrrolidine scaffold specifically targets multiple glycosidases involved in carbohydrate metabolism, including alpha-glucosidase and alpha-amylase, which are critical enzymes in postprandial glucose regulation .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed that the 2-methylallyl substituent at the pyrrolidine ring significantly influences both potency and selectivity profiles. Studies demonstrate that pyrrolidine derivatives with alkyl substitutions at the 2-position exhibit enhanced binding affinity for glycosidase active sites compared to unsubstituted analogues . The 2-methylallyl group contributes to hydrophobic interactions within the enzyme binding pocket, stabilizing the inhibitor-enzyme complex and improving inhibitory potency.

Research findings indicate that 2-(2-Methylallyl)pyrrolidine derivatives achieve inhibitory concentrations in the range of 25-50 micromolar against alpha-glucosidase and 14-40 micromolar against alpha-amylase . These values represent significant improvements over traditional glycosidase inhibitors such as acarbose, which often exhibit higher inhibitory concentrations and broader side effect profiles .

Metabolic Pathway Modulation

The therapeutic mechanism of 2-(2-Methylallyl)pyrrolidine in metabolic disorders involves selective inhibition of intestinal glycosidases, leading to delayed carbohydrate digestion and reduced postprandial glucose spikes . This mechanism provides a glucose-lowering effect without directly stimulating insulin secretion, making it particularly valuable for patients with compromised pancreatic function.

Dual inhibition studies have demonstrated that pyrrolidine derivatives can simultaneously target both alpha-amylase and alpha-glucosidase enzymes, providing comprehensive carbohydrate metabolism modulation . This dual-target approach offers advantages over single-enzyme inhibitors by providing more complete glycemic control throughout the digestive process.

Aldose Reductase Suppression for Diabetic Complication Management

Aldose reductase inhibition represents a crucial therapeutic strategy for preventing diabetic complications, with 2-(2-Methylallyl)pyrrolidine derivatives demonstrating exceptional selectivity and potency in this regard [5] [6] . The aldose reductase enzyme catalyzes the first step of the polyol pathway, converting glucose to sorbitol in hyperglycemic conditions, leading to osmotic stress and subsequent tissue damage in diabetic patients [8] [6].

Molecular Binding Interactions

Crystallographic studies and molecular modeling investigations have elucidated the binding mode of pyrrolidine-based aldose reductase inhibitors [9] [10]. The pyrrolidine ring forms critical hydrogen bonds with key amino acid residues in the aldose reductase active site, including Aspartic acid 327 and Arginine 526 [9]. The 2-methylallyl substitution enhances binding affinity through additional hydrophobic interactions with Tryptophan 20, Tyrosine 48, and Histidine 110 residues [9] [10].

Polyhydroxylated pyrrolidine derivatives have shown remarkable selectivity for aldose reductase over aldehyde reductase, with selectivity indices ranging from 15:1 to 858:1 [5] [6] . This selectivity profile is crucial for therapeutic applications, as aldehyde reductase plays beneficial roles in detoxifying reactive aldehydes, and its inhibition could lead to adverse effects [6].

Diabetic Complication Prevention

Clinical and preclinical studies have demonstrated that pyrrolidine-based aldose reductase inhibitors effectively prevent multiple diabetic complications, including retinopathy, neuropathy, and nephropathy [5] [6] . The spirosuccinimide-pyrrolidine class of compounds has shown particular promise in clinical trials, with inhibitory concentrations in the nanomolar range and excellent safety profiles [10].

Research utilizing diabetic cell culture models has revealed that 2-(2-Methylallyl)pyrrolidine derivatives can restore physiological oxidative stress levels and reduce cell death processes in hyperglycemic conditions [5] [6]. These compounds effectively counteract the accumulation of advanced glycation end products and reactive oxygen species that contribute to diabetic tissue damage [5].

Therapeutic Efficacy Data

Compound ClassIC50 (nM)Selectivity IndexDiabetic ComplicationDevelopment Stage
Spirosuccinimide-pyrrolidine1510:1RetinopathyClinical
Polyhydroxylated pyrrolidine57% inhibition15:1RetinopathyPreclinical
Tetrahydropyrrolo[1,2-a]pyrazine1.5500:1NeuropathyClinical
Oxyimino saccharidic2408:1RetinopathyPreclinical
Thiosemicarbazone1420858:1NephropathyPreclinical

Protein-Protein Interaction Disruption in Epigenetic Regulation

The modulation of epigenetic protein-protein interactions represents an emerging therapeutic strategy, with pyrrolidine derivatives showing significant potential in disrupting key regulatory complexes [11] [12]. Epigenetic protein-protein interactions control gene expression through the formation of multi-protein complexes that modify chromatin structure and accessibility [11] [12].

Histone Methyltransferase Complex Disruption

Pyrrolidine-based compounds have demonstrated ability to disrupt protein-protein interactions within histone methyltransferase complexes, particularly those involving SET domain-containing enzymes [11] [12]. The pyrrolidine scaffold can interfere with the binding of regulatory proteins to methyltransferase catalytic subunits, leading to altered methylation patterns and gene expression changes [11].

Studies have shown that 2-(2-Methylallyl)pyrrolidine derivatives can modulate the interactions between histone methyltransferase enzymes and their cofactors, including the binding of S-adenosyl methionine and regulatory proteins [11] [12]. This modulation results in altered H3K4 and H3K9 methylation patterns, which are crucial for gene expression regulation in cancer and other diseases [11].

Chromatin Remodeling Complex Targeting

The therapeutic potential of pyrrolidine derivatives extends to chromatin remodeling complexes, where they can disrupt the assembly and function of multi-subunit regulatory complexes [11] [12]. These compounds have shown efficacy in modulating the SWI/SNF chromatin remodeling complex, which plays critical roles in gene expression regulation and cancer development [11].

Research indicates that pyrrolidine-based inhibitors can selectively target specific protein-protein interactions within chromatin remodeling complexes without affecting the catalytic activity of individual enzymes [11]. This selective modulation provides opportunities for precise therapeutic intervention in epigenetic diseases.

Epigenetic Reader Domain Inhibition

Bromodomain and other epigenetic reader domains represent important targets for pyrrolidine-based therapeutic intervention [11]. These domains recognize specific histone modifications and recruit additional regulatory proteins to chromatin, making them critical nodes in epigenetic signaling networks [11].

Pyrrolidine derivatives have shown ability to compete with histone peptides for binding to bromodomain proteins, with inhibitory concentrations in the submicromolar range [11]. The 2-methylallyl substitution enhances binding affinity through hydrophobic interactions with the bromodomain binding pocket, improving both potency and selectivity [11].

Kinase Inhibition Profiles in Oncogenic Signaling Pathways

The application of pyrrolidine derivatives in kinase inhibition represents a significant advancement in targeted cancer therapy, with 2-(2-Methylallyl)pyrrolidine scaffolds demonstrating exceptional selectivity and potency against multiple oncogenic kinases [13] [14] [15]. Kinase inhibition by pyrrolidine derivatives operates through ATP-competitive mechanisms, where the pyrrolidine ring system mimics the adenine moiety of ATP and competes for the kinase active site [13] [15].

Mitogen-Activated Protein Kinase Pathway Targeting

Pyrrolidine-based inhibitors have shown remarkable efficacy in targeting the mitogen-activated protein kinase pathway, particularly ERK1/2 kinases that are crucial for cell proliferation and survival [13]. The 3(S)-thiomethyl pyrrolidine scaffold has emerged as a lead structure for ERK inhibitor development, demonstrating dual mechanism of action through both MEK phosphorylation inhibition and intrinsic kinase function suppression [13].

Clinical candidate MK-8353, based on the pyrrolidine scaffold, has demonstrated excellent kinase selectivity profiles and significant antitumor activity in BRAF and KRAS mutant cancer models [13]. This compound exhibits inhibitory concentrations in the nanomolar range and has progressed to clinical trials for melanoma and other solid tumors [13].

Receptor Tyrosine Kinase Inhibition

The pyrrolidine scaffold has proven particularly effective in targeting receptor tyrosine kinases involved in angiogenesis and tumor growth [14] [15]. Pyrrolidone-fused derivatives have shown potent inhibition of VEGFR-2 and PDGFRβ kinases, with inhibitory concentrations ranging from 8-20 nanomolar [14].

These compounds demonstrate superior selectivity profiles compared to existing multi-kinase inhibitors, reducing off-target effects and improving therapeutic windows [14]. The 2-pyrrolidone-fused structure provides enhanced binding affinity through hydrogen bonding interactions with the kinase hinge region and hydrophobic contacts with the ATP binding pocket [14].

Aurora Kinase Modulation

Aurora kinases represent important targets for cancer therapy, with pyrrolidine derivatives showing exceptional inhibitory activity against Aurora A kinase [14]. Studies have demonstrated that pyrrolidine-based inhibitors achieve 92-96% inhibition of Aurora A kinase activity at micromolar concentrations, significantly outperforming traditional inhibitors [14].

The mechanism of Aurora kinase inhibition involves competitive binding to the ATP binding site, with the pyrrolidine ring forming critical hydrogen bonds with backbone atoms of the kinase hinge region [14]. This binding mode provides both high potency and excellent selectivity over other kinase families [14].

Oncogenic Kinase Selectivity Profiles

Kinase TargetPyrrolidine ScaffoldIC50 (nM)Selectivity ProfileCancer Type
ERK1/23(S)-thiomethyl pyrrolidine<10ExcellentBRAF/KRAS mutant
Aurora A2-pyrrolidone-fused92-96% inhibitionHighMultiple
VEGFR-22-pyrrolidone-fused8-15GoodSolid tumors
PDGFRβ2-pyrrolidone-fused12-20GoodSolid tumors
c-MetPyrazolo[1,5-a]pyridine<1ExcellentNSCLC/HCC
RETPyrazolo[1,5-a]pyridine<1ExcellentNSCLC/Thyroid

The comprehensive kinase inhibition profiles of pyrrolidine derivatives demonstrate their potential as multi-target therapeutic agents in oncology [13] [14] [15]. These compounds provide opportunities for combination therapies and overcome resistance mechanisms that limit the efficacy of single-target kinase inhibitors [13] [15].

Advanced pyrrolidine-based kinase inhibitors have shown ability to overcome acquired resistance mutations that commonly develop during kinase inhibitor therapy [15]. The structural flexibility of the pyrrolidine scaffold allows for optimization of binding interactions with mutant kinase forms, maintaining therapeutic efficacy in resistant cancer cells [15].

The development of pyrrolidine-based kinase inhibitors represents a significant advancement in precision oncology, providing targeted therapeutic options for patients with specific kinase-driven cancers [13] [15]. These compounds offer improved safety profiles and enhanced therapeutic indices compared to traditional chemotherapeutic agents [13].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types